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4-Iodo-1,6-naphthyridine

Cat. No.: B13343835
M. Wt: 256.04 g/mol
InChI Key: NHUOVSNJHQJIGL-UHFFFAOYSA-N
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Description

Context of Naphthyridine Scaffolds in Synthetic Chemistry

Naphthyridines are a class of heterocyclic aromatic compounds containing a framework of two fused pyridine (B92270) rings. This core structure is of significant interest in synthetic and medicinal chemistry due to its prevalence in a wide array of biologically active molecules. encyclopedia.pubresearchgate.net The nitrogen atoms within the rings act as hydrogen bond acceptors and can be protonated, influencing the molecule's solubility and ability to interact with biological targets.

The synthesis of the naphthyridine scaffold can be achieved through various established methods, including the Skraup, Friedländer, and hetero-Diels-Alder reactions. encyclopedia.pub These methods allow for the construction of the core ring system, which can then be further modified to create diverse derivatives. The versatility of these synthetic routes has made naphthyridine-based compounds accessible for a broad range of research applications. encyclopedia.pubnih.gov

Significance of Halogenated Naphthyridines in Organic Synthesis

The introduction of a halogen atom, such as iodine, onto the naphthyridine scaffold dramatically enhances its utility as a synthetic intermediate. cymitquimica.com Halogenated naphthyridines are key precursors for a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The iodine atom in 4-Iodo-1,6-naphthyridine serves as an excellent leaving group, facilitating nucleophilic substitution and cross-coupling reactions. mdpi.com This reactivity allows for the introduction of a wide range of functional groups at the 4-position of the 1,6-naphthyridine (B1220473) core. For instance, cobalt-catalyzed cross-coupling reactions of iodo-substituted naphthyridines with arylzinc reagents have been shown to proceed smoothly, yielding polyfunctionalized naphthyridines. acs.orgnih.gov This strategic placement of an iodine atom provides a reliable handle for chemists to elaborate the naphthyridine scaffold and synthesize novel compounds with desired properties. tandfonline.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a building block in the synthesis of more complex molecules. A notable area of investigation is its use in the creation of substituted benzo[b] cymitquimica.comCurrent time information in Bangalore, IN.naphthyridines. For example, a one-pot synthesis method has been developed for 4-iodo-3-phenylbenzo[b] cymitquimica.comCurrent time information in Bangalore, IN.naphthyridine starting from O-alkynylquinolinyl aldehydes. tandfonline.com This reaction proceeds through imine formation and cyclization in a single pot, highlighting the efficiency of using the iodinated precursor. tandfonline.com

Furthermore, the reactivity of the iodo-substituent has been exploited in the development of novel functional materials. The strategic functionalization of the 1,6-naphthyridine core through reactions at the iodo-position can lead to compounds with interesting photophysical or electronic properties. The ability to readily introduce various substituents makes this compound a versatile platform for the exploration of new chemical space and the development of molecules with tailored functions. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IN2 B13343835 4-Iodo-1,6-naphthyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

IUPAC Name

4-iodo-1,6-naphthyridine

InChI

InChI=1S/C8H5IN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H

InChI Key

NHUOVSNJHQJIGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=CN=CC2=C1I

Origin of Product

United States

Synthetic Methodologies for 4 Iodo 1,6 Naphthyridine and Analogues

Strategies for 1,6-Naphthyridine (B1220473) Core Construction

The assembly of the 1,6-naphthyridine framework can be achieved through several elegant chemical transformations, broadly categorized into cyclization and cycloaddition reactions. These methods offer access to a diverse range of substituted naphthyridines.

Cyclization Reactions in Naphthyridine Synthesis

Cyclization reactions are a cornerstone in the synthesis of the 1,6-naphthyridine core, providing a reliable means to form the fused pyridine (B92270) rings.

A prevalent strategy for constructing the 1,6-naphthyridine skeleton is through the cyclization of appropriately substituted aminopyridines. One of the classic methods is the Skraup reaction, which typically involves the reaction of an aminopyridine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. While initially met with challenges for the synthesis of 1,6-naphthyridine from 4-aminopyridine, refinements to the Skraup reaction have enabled the preparation of the parent 1,6-naphthyridine in modest yields. A notable modification involves the use of 4-aminopyridine-N-oxide as the starting material, which upon cyclization and subsequent reduction of the N-oxide, yields 1,6-naphthyridine.

Another powerful aminopyridine-based cyclization is the Friedländer annulation. This reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group. For instance, the condensation of 4-aminonicotinaldehyde with a compound like malonamide can be used to construct the second pyridine ring, leading to a 1,6-naphthyridin-2(1H)-one derivative. nih.gov Similarly, 4-aminonicotinonitrile can be condensed with diethyl malonate to afford a 4-amino-substituted 1,6-naphthyridin-2(1H)-one. nih.gov These precursors can then be further modified to introduce the desired functionality.

A mild and efficient method for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines involves the acid-mediated intramolecular Friedel–Crafts-type cyclization of 4-(arylamino)nicotinonitriles. rsc.orgnih.gov In this approach, the cyano group acts as a one-carbon synthon to complete the ring closure. rsc.orgnih.gov

A one-pot synthesis of 4-iodo-3-phenylbenzo[b] rsc.orgtandfonline.comnaphthyridine has been developed from O-alkynylquinolinyl aldehydes and tert-butyl amine with iodine. rsc.orgmnstate.edu This reaction proceeds through an imine formation followed by a 6-endo-dig cyclization, demonstrating the feasibility of incorporating the iodine atom during the cyclization process. rsc.org

Table 1: Examples of Aminopyridine-Based Cyclization Reactions for 1,6-Naphthyridine Synthesis

Starting Material(s)Reagents and ConditionsProduct Type
4-AminopyridineGlycerol, H₂SO₄, Oxidizing agent (Skraup reaction)1,6-Naphthyridine
4-Aminonicotinaldehyde, MalonamidePiperidine, EtOH1,6-Naphthyridin-2(1H)-one
4-Aminonicotinonitrile, Diethyl malonateNaOEt, EtOH4-Amino-1,6-naphthyridin-2(1H)-one nih.gov
4-(Arylamino)nicotinonitrileCF₃SO₃H or H₂SO₄Fused 1,6-Naphthyridin-4-amine rsc.orgnih.gov
O-Alkynylquinolinyl aldehyde, tert-Butyl amine, IodineRoom temperature4-Iodo-3-phenylbenzo[b] rsc.orgtandfonline.comnaphthyridine rsc.orgmnstate.edu

A convenient route to highly substituted 1,6-naphthyridines involves a tandem nitrile hydration and cyclization sequence to form 1,6-naphthyridine-5,7-diones. thieme-connect.deepa.gov This process starts with the nucleophilic aromatic substitution of a nitrile anion with a 2-chloronicotinic ester. epa.gov The subsequent hydration of the nitrile to an amide, followed by an intramolecular cyclization, yields the dione precursor under mild conditions. thieme-connect.deepa.gov These dione intermediates are versatile platforms for further functionalization. thieme-connect.deepa.gov

Cycloaddition Reactions in Naphthyridine Synthesis

Cycloaddition reactions offer an alternative and powerful approach to construct the 1,6-naphthyridine core, often providing access to partially or fully saturated ring systems that can be subsequently aromatized. Multi-component reactions (MCRs) are particularly attractive in this context due to their efficiency and ability to generate molecular complexity in a single step. nih.govresearchgate.net

For example, a four-component reaction involving benzaldehyde derivatives, two equivalents of malononitrile, and 4-aminocumarin in the presence of a recyclable catalyst has been reported for the synthesis of substituted 1,6-naphthyridine derivatives. nih.gov Another MCR involves the reaction of 2-phenylhydrazono derivatives, malononitrile, and aromatic aldehydes or acetone under high pressure to yield pyridazino[5,4,3-de] rsc.orgtandfonline.comnaphthyridine derivatives. nih.gov

While specific examples leading directly to the 1,6-naphthyridine core via cycloaddition are less common than for other isomers, the principles of hetero-Diels-Alder reactions can be applied. In such a strategy, a diene containing a pyridine ring would react with a dienophile to construct the second ring.

Asymmetric Synthesis of Tetrahydronaphthyridine Scaffolds

The synthesis of chiral, non-racemic tetrahydronaphthyridine derivatives is of significant interest for the development of new therapeutic agents. Asymmetric hydrogenation and transfer hydrogenation are powerful tools for achieving this. nih.govnih.govchemistryviews.orgrsc.org

A ruthenium-catalyzed selective transfer hydrogenation of the pyridyl ring of o-aminopyridyl methanols with alcohols provides a straightforward and atom-economical route to 1,2,3,4-tetrahydronaphthyridines. nih.gov This method is advantageous as it uses readily available alcohols as the hydrogen source and produces water as the only byproduct. nih.gov

Organocatalytic domino reactions also provide access to highly functionalized, enantioenriched tetrahydropyridine rings, which are precursors to tetrahydronaphthyridines. For instance, a triple-domino Michael/aza-Henry/cyclization reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, catalyzed by a quinine-derived squaramide, yields tetrahydropyridines with three contiguous stereocenters in high enantiomeric excess. ekb.egnih.gov

Introduction of Iodine Atom into Naphthyridine Ring Systems

The introduction of an iodine atom onto the 1,6-naphthyridine scaffold can be achieved either by direct iodination of a pre-formed ring system or by carrying a halogen or another functional group through the synthesis that can be later converted to an iodo group.

One of the most direct methods for introducing an iodo group is through electrophilic iodination. While direct iodination of 1,6-naphthyridine at the 4-position has not been extensively reported, methods for the regioselective iodination of related heterocycles like quinolines and pyridines can provide valuable insights. For instance, radical-based C-H iodination protocols have been developed for the C3-selective iodination of quinolines. nih.gov

A plausible route to 4-iodo-1,6-naphthyridine could involve the synthesis of a 4-substituted precursor that can be readily converted to the iodide. For example, the synthesis of a 4-amino-1,6-naphthyridine derivative would open the possibility of using the Sandmeyer reaction. mnstate.edunih.govwikipedia.orglscollege.ac.inorganic-chemistry.org In this reaction, the amino group is converted to a diazonium salt, which is then displaced by iodide. mnstate.edunih.govwikipedia.orglscollege.ac.inorganic-chemistry.org

Alternatively, a 4-chloro or 4-bromo-1,6-naphthyridine could serve as a precursor for a halogen exchange reaction, often referred to as a Finkelstein reaction. science.govorganic-chemistry.orgnih.govgoogle.com This would involve treating the chloro or bromo derivative with an iodide salt, often in the presence of a catalyst, to afford the desired this compound. science.govorganic-chemistry.orgnih.govgoogle.com The synthesis of 4-chloro-1,6-naphthyridine could potentially be achieved from a corresponding 4-hydroxy-1,6-naphthyridine (or its tautomeric 1,6-naphthyridin-4(1H)-one) by treatment with a chlorinating agent such as phosphorus oxychloride.

As previously mentioned, the one-pot synthesis of 4-iodo-3-phenylbenzo[b] rsc.orgtandfonline.comnaphthyridine demonstrates that the iodine atom can be incorporated during the cyclization step. rsc.orgtandfonline.commnstate.eduresearchgate.net This strategy involves the reaction of an o-alkynylquinoline-3-carbaldehyde with an amine and molecular iodine, where the iodine acts as both an electrophile and a cyclization promoter. rsc.orgtandfonline.commnstate.eduresearchgate.net

Table 2: Potential Strategies for the Synthesis of this compound

PrecursorReaction TypeReagentsKey Features
1,6-NaphthyridineDirect C-H IodinationElectrophilic iodinating agentPotentially regioselective, but may lead to mixtures.
4-Amino-1,6-naphthyridineSandmeyer ReactionNaNO₂, HCl, KIWell-established method for converting amino groups to iodides. mnstate.edunih.govwikipedia.orglscollege.ac.inorganic-chemistry.org
4-Chloro-1,6-naphthyridineHalogen ExchangeNaI, catalyst (optional)Finkelstein-type reaction. science.govorganic-chemistry.orgnih.govgoogle.com
4-Hydroxy-1,6-naphthyridineChlorination followed by Halogen ExchangePOCl₃ then NaITwo-step process via a chloro intermediate.
Suitably substituted pyridine and acyclic componentsOne-pot IodocyclizationAmine, IodineConcurrent ring formation and iodination. rsc.orgtandfonline.commnstate.eduresearchgate.net

Direct Iodination Strategies

Direct iodination of the 1,6-naphthyridine core represents a straightforward approach to obtaining this compound. This method typically involves the reaction of the parent heterocycle with an electrophilic iodine source. Common reagents for electrophilic iodination include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl) mdpi.comorganic-chemistry.org. The reaction is generally performed in an acidic medium to activate the iodine source and enhance the electrophilicity of the iodinating species.

The regioselectivity of direct iodination on the 1,6-naphthyridine ring system is influenced by the electronic properties of the pyridine rings. The nitrogen atoms in the bicyclic system are electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, the positions ortho and para to the nitrogen atoms are the most deactivated, while the meta positions are comparatively more susceptible to electrophilic attack. In the case of 1,6-naphthyridine, the C4 position is meta to the nitrogen at position 6 and ortho to the nitrogen at position 1. The precise outcome of direct iodination can be complex and may lead to a mixture of products. To achieve selectivity, the reaction conditions, including the choice of iodinating agent, solvent, and temperature, must be carefully optimized.

While direct iodination is a common method for many aromatic systems, specific examples of the direct iodination of unsubstituted 1,6-naphthyridine to yield the 4-iodo derivative are not extensively reported in the literature, suggesting that challenges with regioselectivity and reactivity may exist.

Iododeamination Approaches for Aminonaphthyridines

An alternative and often more regioselective method for the synthesis of this compound is through the iododeamination of a 4-amino-1,6-naphthyridine precursor. This transformation is typically achieved via a Sandmeyer-type reaction. The process involves the diazotization of the primary aromatic amine with a source of nitrous acid, such as sodium nitrite in an acidic solution, to form a diazonium salt intermediate. Subsequent treatment of the diazonium salt with an iodide source, commonly potassium iodide or a solution of iodine in potassium iodide, results in the displacement of the diazonium group by an iodine atom, with the evolution of nitrogen gas.

The Sandmeyer reaction is a well-established and reliable method for the introduction of halogens into aromatic and heteroaromatic rings. The key advantage of this approach is that the position of iodination is predetermined by the position of the amino group on the starting material. Therefore, if 4-amino-1,6-naphthyridine is available, its conversion to this compound via iododeamination would be a highly regioselective synthetic route.

The general applicability of the Sandmeyer reaction to heterocyclic amines is well-documented, and it is a plausible and effective strategy for the synthesis of this compound, provided the precursor amine is accessible.

Halogen Exchange Reactions from Other Halonaphthyridines

Halogen exchange, often referred to as a Finkelstein reaction, provides another viable pathway to this compound. This method involves the substitution of a different halogen atom, typically chlorine or bromine, at the C4 position with iodide. The reaction is an equilibrium process, but it can be driven to completion by using a large excess of the iodide salt or by taking advantage of the differential solubility of the resulting metal halide salts.

For aromatic and heteroaromatic systems, this reaction is particularly effective when the position of the halogen is activated towards nucleophilic aromatic substitution. In the 1,6-naphthyridine ring, the C4 position is activated by the nitrogen atom at position 1. The reaction is typically carried out by treating a 4-chloro- or 4-bromo-1,6-naphthyridine with an iodide salt, such as sodium iodide or potassium iodide, in a suitable polar aprotic solvent like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

Acid-mediated halogen exchange has been shown to be an effective method for the iodination of heterocyclic arenes, including pyridines and quinolines. In this approach, the heterocyclic nitrogen is protonated, which further activates the ring towards nucleophilic attack. For instance, treatment of 2- and 4-chloropyridines and quinolines with sodium iodide in the presence of an acid leads to the corresponding iodo derivatives in good yields thieme-connect.de. This suggests that a similar strategy could be successfully applied to the synthesis of this compound from 4-chloro-1,6-naphthyridine. The reaction conditions for such a transformation are presented in the table below.

Starting MaterialReagentsSolventConditionsProductYield
4-Chloro-1,6-naphthyridine (hypothetical)Sodium Iodide, Acid (e.g., HCl)e.g., AcetonitrileHeatingThis compoundPotentially high

This method is advantageous as the required 4-halo-1,6-naphthyridine precursors can often be synthesized from the corresponding naphthyridinones.

One-Pot Synthetic Approaches to Iodo-Naphthyridines

Imino Iodization-Cyclization Protocols

A notable one-pot strategy for the synthesis of substituted this compound analogues involves an imino iodization-cyclization protocol. This approach has been successfully employed for the synthesis of 4-iodo-3-phenylbenzo[b] tandfonline.comresearchgate.netnaphthyridine from O-alkynylquinolinyl aldehydes tandfonline.comresearchgate.net.

The reaction proceeds through the initial formation of an imine from the aldehyde and a primary amine, such as tert-butylamine. In the same reaction vessel, molecular iodine is introduced, which acts as both a cyclization promoter and an iodine source. The reaction is believed to proceed via an imino-iodization of the alkyne, followed by an intramolecular cyclization to form the fused naphthyridine ring system with an iodine atom at the 4-position. This metal-free, one-pot reaction is environmentally benign and proceeds in good to excellent yields at room temperature under aerobic conditions tandfonline.com.

The table below summarizes the key aspects of this one-pot synthesis.

Starting MaterialReagentsKey StepsProductYield
O-alkynylquinolinyl aldehydetert-Butylamine, IodineImine formation, Iodocyclization4-iodo-3-phenylbenzo[b] tandfonline.comresearchgate.netnaphthyridineGood to Excellent

The presence of the iodine atom in the product makes it a valuable synthon for further derivatization through cross-coupling reactions, allowing for the generation of a diverse library of substituted benzo[b] tandfonline.comresearchgate.netnaphthyridines tandfonline.com.

Chemical Reactivity and Functionalization of 4 Iodo 1,6 Naphthyridine

Reactivity of the Carbon-Iodine Bond in Naphthyridine Systems

The carbon-iodine (C-I) bond in aryl and heteroaryl compounds like 4-Iodo-1,6-naphthyridine is the most reactive among the carbon-halogen bonds. This heightened reactivity is a consequence of its lower bond dissociation energy compared to C-Br, C-Cl, and C-F bonds. This characteristic is fundamental to its role in chemical synthesis, particularly in reactions involving the formation of new carbon-carbon or carbon-heteroatom bonds.

In the context of transition metal-catalyzed reactions, the iodine atom functions as an excellent labile, or leaving, group. nih.gov Its ability to be easily displaced is crucial for the initial step of many catalytic cycles, known as oxidative addition. In this step, a low-valent transition metal complex (e.g., of palladium or cobalt) inserts itself into the C-I bond, forming an organometallic intermediate. The relative ease of this step with iodo-substituted naphthyridines, compared to their chloro- or bromo-analogues, allows for reactions to proceed under milder conditions and with greater efficiency. nih.gov This selective reactivity enables chemists to perform sequential functionalizations on naphthyridine rings bearing multiple different halogen atoms. For instance, a palladium catalyst can selectively react at the C-I bond while leaving a C-Cl bond on the same molecule untouched for a subsequent, different coupling reaction. nih.govacs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful toolkit for the functionalization of this compound. By selecting the appropriate catalyst and coupling partner, a wide array of substituents can be introduced at the 4-position of the naphthyridine scaffold.

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to more traditional palladium- or nickel-based systems. nih.gov Research has demonstrated that iodo-substituted naphthyridines are particularly well-suited substrates for these transformations. nih.govacs.org

Cobalt(II) chloride has been shown to catalyze the cross-coupling of various halogenated naphthyridines with both alkyl- and arylmagnesium halides (Grignard reagents). nih.gov However, while effective for some substrates, the reactions of certain naphthyridine isomers with arylmagnesium reagents in the presence of CoCl₂ have been reported to result in low yields. nih.gov This has led to the exploration of alternative organometallic partners, such as organozinc reagents, which often provide improved outcomes. nih.gov

Cobalt-catalyzed Negishi-type cross-couplings between iodonaphthyridines and organozinc reagents proceed smoothly and with high efficiency. The use of a THF-soluble CoCl₂·2LiCl complex in the presence of sodium formate (B1220265) as a ligand facilitates the coupling of various arylzinc halides with halogenated naphthyridines. nih.gov Iodo-substituted naphthyridines are excellent substrates for these reactions, readily coupling with electron-rich, electron-deficient, and sterically demanding arylzinc reagents. nih.govacs.org For example, the cobalt-catalyzed coupling of 8-iodo-1,6-naphthyridine, a close structural isomer of the target compound, with p-Me₂NC₆H₄ZnCl furnished the corresponding arylated product in a 65% yield. nih.govacs.org

The table below summarizes the results of cobalt-catalyzed cross-coupling reactions between various iodo-naphthyridines and organozinc reagents, illustrating the scope and efficiency of this method.

Table 1: Cobalt-Catalyzed Cross-Coupling of Iodonaphthyridines with Organozinc Reagents

Naphthyridine Substrate Organozinc Reagent Product Yield (%)
4-Iodo-1,5-naphthyridine p-Tolylzinc chloride 4-(p-Tolyl)-1,5-naphthyridine 78
4-Iodo-1,5-naphthyridine p-Anisylzinc chloride 4-(p-Anisyl)-1,5-naphthyridine 80
4-Iodo-1,5-naphthyridine p-Cyanophenylzinc chloride 4-(p-Cyanophenyl)-1,5-naphthyridine 83
8-Iodo-1,6-naphthyridine p-(Dimethylamino)phenylzinc chloride 8-(p-(Dimethylamino)phenyl)-1,6-naphthyridine 65

Palladium-catalyzed reactions are among the most widely used methods for constructing C-C and C-heteroatom bonds in organic synthesis. The high reactivity of the C-I bond makes this compound an ideal substrate for a range of palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, and Negishi couplings.

The differential reactivity of carbon-halogen bonds is often exploited in sequential, catalyst-controlled reactions. For instance, in a molecule containing both an iodo and a chloro substituent, a palladium-catalyzed Negishi cross-coupling can be performed with high selectivity at the more labile C-I position. nih.govacs.org Following this initial functionalization, the remaining chloro-substituent can be targeted in a subsequent step, often using a different catalyst system, such as cobalt, to complete the synthesis of a disubstituted product. nih.govacs.org This orthogonal reactivity allows for a programmed and highly controlled approach to building molecular complexity on the naphthyridine framework.

Sequential Cross-Coupling Strategies for Polyfunctionalization

The presence of multiple reaction sites on the naphthyridine core allows for polyfunctionalization through carefully designed sequential cross-coupling reactions. This strategy relies on the differential reactivity of various leaving groups, which typically follows the order: -I > -Br ~ -OTf > -Cl. nih.gov By selecting substrates with distinct halogen atoms, chemists can achieve selective, stepwise introduction of different functional groups.

For instance, a di-halogenated naphthyridine bearing both an iodo and a chloro substituent could first undergo a selective reaction at the more reactive C-I bond. Following this initial coupling, a second transformation can be carried out at the less reactive C-Cl bond under different, often more forcing, conditions. nih.gov Cobalt-catalyzed cross-coupling reactions have proven effective for functionalizing halonaphthyridines with both alkyl and aryl groups using organomagnesium and organozinc reagents. nih.govacs.org This approach enables the synthesis of a diverse array of polyfunctionalized naphthyridines. nih.govacs.org While heteroaryl-heteroaryl cross-couplings can be challenging due to potential catalyst deactivation with traditional palladium or nickel catalysts, cobalt-based systems have shown success in these transformations. nih.govacs.org

Table 1: Reactivity of Halogens in Cross-Coupling Reactions

Halogen Relative Reactivity
Iodo (-I) Highest
Bromo (-Br) Intermediate
Chloro (-Cl) Lowest

Nucleophilic Substitution Reactions

S_NAr Processes on Halonaphthyridines

The 1,6-naphthyridine (B1220473) ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. This electronic characteristic makes the scaffold susceptible to nucleophilic aromatic substitution (S_NAr). youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.comlibretexts.org Subsequent expulsion of the leaving group restores the aromaticity of the ring. libretexts.org

In this compound, the carbon at the C4 position is activated towards nucleophilic attack because it is para to the N6 nitrogen and ortho to the N1 nitrogen. youtube.com These positions are the most electron-deficient in the pyridine (B92270) ring system. youtube.com A variety of nucleophiles can displace the iodo group under these conditions. A key feature of the S_NAr mechanism is that the rate-determining step is typically the initial attack of the nucleophile. youtube.com Consequently, the reaction rate is less dependent on the carbon-halogen bond strength and more on the electronegativity of the halogen, leading to a reactivity trend of F > Cl > Br > I, which is the reverse of that seen in many other substitution reactions. youtube.commasterorganicchemistry.com

Organometallic Reagent Generation and Electrophilic Trapping

Regioselective Direct Ring Metalation

Direct C-H activation, or metalation, is a powerful technique for the functionalization of heteroaromatic compounds. This process involves the deprotonation of the ring by a strong base to form an organometallic intermediate, which can then be trapped by an electrophile. nih.gov For scaffolds like naphthyridines, regioselectivity is crucial. The use of sterically hindered metal-amide bases, particularly those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has become a standard method for achieving high regioselectivity. researchgate.netthieme-connect.de

The choice of base, such as TMPMgCl·LiCl or TMPZnCl·LiCl, can precisely direct the metalation to the most acidic or kinetically favored position, often adjacent to a nitrogen atom. nih.govthieme-connect.de A predictive model based on calculated pKa values has been developed to rationalize and forecast the site of deprotonation for a wide range of heterocyclic compounds, demonstrating that thermodynamic factors often govern the reaction's regioselectivity. nih.gov

Magnesiation and Zincation Strategies

Beyond direct C-H activation, halogen-metal exchange represents a complementary and highly efficient route to generate organometallic reagents from halo-naphthyridines. In the case of this compound, the iodine atom can be readily swapped for a metal, such as magnesium or zinc. This is typically achieved using reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) for magnesiation or by using zinc-TMP bases. nih.gov

This exchange reaction transforms the electrophilic C-I bond into a nucleophilic C-Mg or C-Zn bond at a precisely defined location (C4). The resulting Grignard or organozinc reagent is a versatile intermediate that can react with a wide array of electrophiles to install new functional groups. nih.gov This strategy avoids the potential for competing side reactions that can occur with direct metalation of more complex substrates.

Table 2: Examples of Electrophilic Trapping after Magnesiation/Zincation

Electrophile Functional Group Introduced
I₂ -I (Iodine)
MeSSO₂Me -SMe (Methylthio)
R-CHO (Aldehyde) -CH(OH)R (Secondary Alcohol)
Allyl-Br -CH₂CH=CH₂ (Allyl)
PhCOCl -C(O)Ph (Benzoyl)

Other Carbon-Carbon Bond Forming Reactions (e.g., Cyanation)

The iodo group at the C4 position of 1,6-naphthyridine serves as an excellent handle for various other carbon-carbon bond-forming reactions, including cyanation. The conversion of an aryl iodide to an aryl nitrile is a valuable transformation in organic synthesis, as the nitrile group can be further elaborated into amines, carboxylic acids, or amides.

Palladium- or copper-catalyzed cyanation reactions are commonly employed for this purpose. researchgate.netdntb.gov.ua These reactions typically utilize a cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which is favored for its lower toxicity compared to simple cyanide salts like KCN or NaCN. researchgate.net The reaction conditions can be tuned to accommodate a variety of functional groups on the aromatic substrate, making it a robust method for introducing a cyano group onto the 1,6-naphthyridine scaffold. researchgate.net

4 Iodo 1,6 Naphthyridine As a Synthetic Building Block

Precursor to Polyfunctionalized Naphthyridine Derivatives

4-Iodo-1,6-naphthyridine serves as a key intermediate for the synthesis of a diverse range of polyfunctionalized naphthyridine derivatives. The iodo group can be readily displaced or transformed through various chemical reactions, enabling the introduction of new substituents onto the naphthyridine core. This functionalization is crucial for modulating the electronic properties, solubility, and biological activity of the resulting compounds.

One-pot synthesis strategies have been developed to create complex derivatives, such as 4-iodo-3-phenylbenzo[b] Current time information in Bangalore, IN.evitachem.comnaphthyridine, from O-alkynylquinolinyl aldehydes and tert-butyl amine with iodine. tandfonline.com This method highlights the utility of the iodo-substituted naphthyridine as a synthon for generating more elaborate organic compounds. tandfonline.com

Utility in the Construction of Complex Heterocyclic Systems

The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for constructing intricate heterocyclic systems. Through transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, various aryl, heteroaryl, and alkynyl groups can be introduced at the 4-position of the naphthyridine ring. This capability is instrumental in building larger, more complex molecular frameworks that are often sought after in medicinal chemistry and materials science.

Access to Fused Naphthyridines

This compound is a valuable precursor for the synthesis of fused naphthyridine systems. These polycyclic structures are of significant interest due to their potential biological activities. tandfonline.com For instance, the iodo-substituent can participate in intramolecular cyclization reactions to form new rings fused to the naphthyridine core. tandfonline.comresearchgate.net A metal-free, one-pot strategy has been reported for the synthesis of 4-iodo-3-phenylbenzo[b] Current time information in Bangalore, IN.evitachem.comnaphthyridine, demonstrating a straightforward route to these fused systems. tandfonline.com The presence of iodine in the product allows for further synthetic modifications. tandfonline.com

The following table provides examples of fused naphthyridine derivatives synthesized using iodo-naphthyridine precursors.

PrecursorReaction TypeProductReference
O-alkynylquinolinyl aldehydes, tert-butyl amine, iodineImino iodization-cyclization4-iodo-3-phenylbenzo[b] Current time information in Bangalore, IN.evitachem.comnaphthyridine tandfonline.com
4-Iodo-2,6-naphthyridin-1-olBuilding block for synthesisComplex organic molecules evitachem.com

Synthesis of Pyridoacridine Analogues

The 1,6-naphthyridine (B1220473) framework is a key structural component of pyridoacridine alkaloids, a class of marine natural products with diverse biological activities. d-nb.infobeilstein-journals.org this compound and its derivatives are crucial intermediates in the synthesis of analogues of these complex alkaloids. beilstein-journals.org The iodo group provides a handle for introducing various substituents and for facilitating the cyclization reactions necessary to construct the pentacyclic pyridoacridine core. d-nb.infobeilstein-journals.org For example, 4-bromobenzo[c] tandfonline.comnih.govnaphthyridine, a related structure, undergoes regioselective metalation and subsequent reactions to build pyridoacridine analogues. d-nb.infobeilstein-journals.org

Exploiting Regioselectivity for Advanced Synthetic Design

The differential reactivity of various positions on the naphthyridine ring system allows for regioselective functionalization, a key strategy in advanced synthetic design. In di-substituted naphthyridines, such as those containing both chloro and iodo groups, the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions can be exploited. nih.govacs.org This chemoselectivity enables the stepwise introduction of different substituents at specific positions.

For example, in a 1-chloro-4-iodo-2,7-naphthyridine system, a palladium-catalyzed Negishi cross-coupling can selectively functionalize the 4-position (the site of the iodo group). nih.govacs.org A subsequent cobalt-catalyzed cross-coupling can then be used to modify the 1-position (the site of the chloro group). nih.govacs.org This stepwise approach provides precise control over the final structure of the polyfunctionalized naphthyridine.

The table below illustrates the regioselective functionalization of a dihalogenated naphthyridine.

SubstrateCatalyst/Reaction 1IntermediateCatalyst/Reaction 2Final ProductReference
1-Chloro-4-iodo-2,7-naphthyridinePd-catalyzed Negishi cross-coupling with PhZnCl1-Chloro-4-phenyl-2,7-naphthyridineCo-catalyzed cross-coupling with arylzinc chloride1-Aryl-4-phenyl-2,7-naphthyridine nih.govacs.org

This ability to control the site of reaction is a powerful tool for the rational design and synthesis of complex molecules with well-defined structures and properties.

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Best Practices :
  • Standardize halogenation conditions (e.g., 0.1 eq. I₂ in CCl₄ at 80°C for 2 h).
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How to validate the electronic effects of iodine substitution computationally?

  • Computational Tools :
  • DFT calculations (e.g., Gaussian 16) to map electron density and HOMO-LUMO gaps.
  • Compare with experimental UV-Vis spectra for correlation .

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